![molecular formula C13H12N2O2 B3274732 N-(8-Formamidonaphthalen-1-YL)-N-methylformamide CAS No. 61289-65-4](/img/structure/B3274732.png)
N-(8-Formamidonaphthalen-1-YL)-N-methylformamide
Overview
Description
N-(8-Formamidonaphthalen-1-YL)-N-methylformamide, also known as Fmoc-N-Me-Val-OH, is a chemical compound widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a building block for peptide synthesis. In
Mechanism Of Action
The mechanism of action of N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH is related to its role as a building block for peptide synthesis. When N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH is incorporated into a peptide chain, it forms a covalent bond with the neighboring amino acid through a peptide bond. This process is repeated to create a longer peptide chain with a specific sequence and structure.
Biochemical and Physiological Effects
N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH itself does not have any significant biochemical or physiological effects. However, the peptides synthesized using N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH can have a wide range of effects depending on their sequence and structure. For example, peptides can act as hormones, neurotransmitters, or enzymes, and can modulate cellular processes such as metabolism, growth, and differentiation.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH is its high purity and stability, which allows for reliable and reproducible peptide synthesis. Additionally, N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH is relatively easy to handle and store, making it a convenient reagent for lab experiments. However, one limitation of N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH is its relatively high cost compared to other amino acid derivatives, which can limit its use in large-scale peptide synthesis.
Future Directions
There are several future directions for the use of N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH in scientific research. One area of interest is the development of new peptide-based therapeutics for the treatment of diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, researchers are exploring the use of peptides as diagnostic tools for disease detection and monitoring. Finally, advances in peptide synthesis technology may lead to the development of more efficient and cost-effective methods for peptide production, which could expand the use of N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH and other amino acid derivatives in scientific research.
Scientific Research Applications
N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH is widely used in scientific research as a building block for peptide synthesis. Peptides are short chains of amino acids that play important roles in biological processes such as cell signaling, enzyme catalysis, and immune response. N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH is used to introduce the amino acid valine into peptide chains, allowing researchers to create custom peptides with specific sequences and functions.
properties
IUPAC Name |
N-[8-[formyl(methyl)amino]naphthalen-1-yl]formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-15(9-17)12-7-3-5-10-4-2-6-11(13(10)12)14-8-16/h2-9H,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOMDPLOWLDARN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=CC2=C1C(=CC=C2)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70818871 | |
Record name | N-(8-Formamidonaphthalen-1-yl)-N-methylformamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70818871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Formamidonaphthalen-1-YL)-N-methylformamide | |
CAS RN |
61289-65-4 | |
Record name | N-(8-Formamidonaphthalen-1-yl)-N-methylformamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70818871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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